molecular formula C18H17BrN2O3 B4823618 3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole

3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B4823618
M. Wt: 389.2 g/mol
InChI Key: QRVSRJQXEWNNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromophenyl group and a diethoxyphenyl group, making it a molecule of interest in various fields of research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzohydrazide with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

    Cyclization and Ring-Opening: The oxadiazole ring can participate in cyclization reactions with other compounds or undergo ring-opening under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) may be employed.

Major Products Formed

    Substitution Reactions: Products typically include derivatives with different substituents replacing the bromine atom.

    Oxidation and Reduction: Products may include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromophenyl and diethoxyphenyl groups may facilitate binding to biological macromolecules, influencing their function. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole: Similar structure with a chlorine atom instead of bromine.

    3-(4-fluorophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole: Similar structure with a fluorine atom instead of bromine.

    3-(4-methylphenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and interactions, making it distinct in its applications and effects.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-3-22-15-10-7-13(11-16(15)23-4-2)18-20-17(21-24-18)12-5-8-14(19)9-6-12/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVSRJQXEWNNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

When the product of Step A was substituted for N-hydroxy-1H-indole-4-carboximidamide and 3,4-diethoxybenzoic acid was substituted for 3,4-dipropoxybenzoic acid in Example 43, Step C the similar process afforded the title compound in 58% yield. 1H-NMR (CDCl3) 1.47-1.53 (m, 6H); 4.14-4.24 (m, 4H); 6.97 (d, 1H, J=8.48 Hz); 7.61-7.66 (m, 3H); 7.77 (dd, 1H, J=1.98, 8.42 Hz); 8.00 (d, 2H, J=8.55 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(4-bromophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.